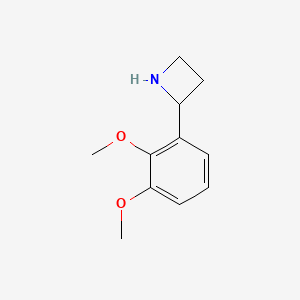2-(2,3-Dimethoxyphenyl)azetidine
CAS No.:
Cat. No.: VC18131496
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 2-(2,3-dimethoxyphenyl)azetidine |
| Standard InChI | InChI=1S/C11H15NO2/c1-13-10-5-3-4-8(11(10)14-2)9-6-7-12-9/h3-5,9,12H,6-7H2,1-2H3 |
| Standard InChI Key | XERDBNGVTBGFDD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1OC)C2CCN2 |
Introduction
Chemical Identity and Structural Features
2-(2,3-Dimethoxyphenyl)azetidine is a monocyclic azetidine derivative featuring a 2,3-dimethoxyphenyl substituent at the 2-position of the azetidine ring. Its molecular formula is , with a molecular weight of 193.24 g/mol . The compound’s structure combines the strained four-membered azetidine ring with a methoxy-substituted aromatic system, conferring both rigidity and polarity.
Table 1: Key Identity and Specifications
| Property | Value | Source |
|---|---|---|
| CAS Number | 1270411-78-3 | |
| Molecular Formula | ||
| Molecular Weight | 193.24 g/mol | |
| Purity | ≥97% | |
| Storage Conditions | Cool, dry environment |
The azetidine ring adopts a puckered conformation to alleviate angle strain, while the 2,3-dimethoxyphenyl group contributes to π-π stacking interactions and hydrogen-bonding capabilities via its methoxy substituents .
Synthetic Routes and Methodological Advances
Functionalization of Preformed Azetidines
Post-synthetic modification is critical for introducing the 2,3-dimethoxyphenyl group. Electrophilic aromatic substitution or Suzuki-Miyaura coupling could attach the aryl moiety to the azetidine ring. For example, Zard’s work on radical additions to 2-azetines using xanthates illustrates the potential for late-stage diversification .
Physicochemical and Spectroscopic Properties
While experimental data for 2-(2,3-Dimethoxyphenyl)azetidine remain limited, comparative analysis with structurally similar compounds provides insights:
-
Solubility: The methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-polar analogs .
-
Stability: Azetidines are generally stable under inert atmospheres but may undergo ring-opening in the presence of strong acids or nucleophiles .
-
Spectroscopic Signatures:
Applications in Drug Discovery and Catalysis
Medicinal Chemistry
Azetidines serve as bioisosteres for piperidines and pyrrolidines, offering improved metabolic stability. The 2,3-dimethoxyphenyl moiety in this compound may target kinases or GPCRs, analogous to known dimethoxyaryl pharmacophores . For instance, related azetidine carboxamides exhibit activity in central nervous system disorders .
Synthetic Intermediates
The strained azetidine ring can participate in ring-expansion or fragmentation reactions. Schindler’s photocycloaddition-rearrangement sequences for azetines suggest potential pathways to access larger heterocycles from this scaffold .
Future Directions and Research Opportunities
-
Synthetic Optimization: Developing enantioselective routes to access chiral azetidine derivatives.
-
Biological Profiling: Screening against kinase or protease libraries to identify therapeutic leads.
-
Materials Science: Exploring azetidine-based polymers for their conformational rigidity and thermal stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume